molecular formula C5H11NO3S B13658531 (S)-2-Amino-3-(((S)-1-hydroxyethyl)thio)propanoic acid

(S)-2-Amino-3-(((S)-1-hydroxyethyl)thio)propanoic acid

Katalognummer: B13658531
Molekulargewicht: 165.21 g/mol
InChI-Schlüssel: GYDISANKUJIVLX-IUYQGCFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-3-(((S)-1-hydroxyethyl)thio)propanoic acid is a chiral amino acid derivative with a unique structure that includes a thioether and a hydroxyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(((S)-1-hydroxyethyl)thio)propanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to direct the formation of the (S)-enantiomer. The reaction conditions often include mild temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as enzymatic synthesis or fermentation processes. These methods can provide higher yields and greater purity, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-3-(((S)-1-hydroxyethyl)thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydroxyl group can be reduced to form the corresponding alkane.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alkanes, and various amide derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-(((S)-1-hydroxyethyl)thio)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3-(((S)-1-hydroxyethyl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include metabolic processes, signal transduction, and other cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other chiral amino acid derivatives such as (S)-2-Amino-3-mercaptopropanoic acid and (S)-2-Amino-3-hydroxypropanoic acid. These compounds share structural similarities but differ in the presence of specific functional groups.

Highlighting Uniqueness

What sets (S)-2-Amino-3-(((S)-1-hydroxyethyl)thio)propanoic acid apart is its combination of a thioether and a hydroxyl group, which imparts unique chemical and biological properties

Eigenschaften

Molekularformel

C5H11NO3S

Molekulargewicht

165.21 g/mol

IUPAC-Name

(2S)-2-amino-3-[(1S)-1-hydroxyethyl]sulfanylpropanoic acid

InChI

InChI=1S/C5H11NO3S/c1-3(7)10-2-4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m0/s1

InChI-Schlüssel

GYDISANKUJIVLX-IUYQGCFVSA-N

Isomerische SMILES

C[C@@H](O)SC[C@H](C(=O)O)N

Kanonische SMILES

CC(O)SCC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.